Iloperidone Impurity 13
CAS No.: 531524-17-1
Cat. No.: VC0195773
Molecular Formula: C24H25FN4O2
Molecular Weight: 420.49
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 531524-17-1 |
---|---|
Molecular Formula | C24H25FN4O2 |
Molecular Weight | 420.49 |
Appearance | Solid |
Introduction
Basic Properties and Identification
Iloperidone Impurity 13 is chemically identified as 6-fluoro-3-(1-(3-(piperidin-4-yl)benzo[d]isoxazol-6-yl)piperidin-4-yl)benzo[d]isoxazole with a CAS registry number of 531524-17-1. This compound has a molecular formula of C24H25FN4O2 and a molecular weight of approximately 420.49 g/mol . As an impurity associated with Iloperidone, it represents one of the several potential process-related substances that may form during the synthesis of the parent drug.
The identification and characterization of pharmaceutical impurities like Iloperidone Impurity 13 are crucial aspects of drug development and quality control processes. The International Conference on Harmonisation (ICH) guidelines specify that impurities in pharmaceutical products should be thoroughly investigated, especially when present above certain threshold levels. Understanding the chemical nature and potential biological effects of these impurities is essential for ensuring the safety and efficacy of pharmaceutical products.
Structural Relationship to Iloperidone
Iloperidone, the parent compound (CAS No. 133454-47-4), has the molecular formula C24H27FN2O4 and a molecular weight of 426.49 g/mol . The structural relationship between Iloperidone and its Impurity 13 reveals significant differences that may impact pharmacological properties and potential side effects.
Iloperidone functions as an atypical antipsychotic through its antagonistic activity at dopamine D2 and serotonin 5-HT2A receptors. The structural modifications present in Impurity 13 could potentially alter these receptor interactions, leading to different pharmacological profiles. The presence of additional nitrogen atoms in Impurity 13's structure (as indicated by its molecular formula containing N4 versus N2 in Iloperidone) suggests substantial structural variations that warrant careful investigation in pharmaceutical development and quality control procedures.
Analytical Methods for Detection and Quantification
Chromatographic Methods
The detection and quantification of Iloperidone Impurity 13 typically involve sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) represents one of the primary methods used for analyzing Iloperidone and its related impurities. Based on impurity studies with Iloperidone, HPLC analysis of crude Iloperidone can reveal multiple impurities ranging from 0.01-0.15% concentration levels .
Advanced techniques like reverse-phase ultra-performance liquid chromatography (RP-UPLC) have also been employed for the determination and validation of Iloperidone and its related compounds. These methods provide high resolution and sensitivity, allowing for precise quantification of impurities even at low concentrations.
Spectroscopic Characterization
Spectroscopic techniques play a vital role in the structural elucidation and characterization of pharmaceutical impurities. For Iloperidone impurities, techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to confirm their structures .
In the case of Iloperidone Impurity 13, liquid chromatography-mass spectrometry (LCMS) analysis would likely show a parent ion with m/z corresponding to its molecular weight of 420.49. This mass spectral data, combined with NMR spectroscopy, would provide comprehensive structural information about the impurity.
Regulatory Significance
ICH Guidelines for Pharmaceutical Impurities
The International Conference on Harmonisation (ICH) has established guidelines that specify acceptable levels for impurities in pharmaceutical products. According to these guidelines, the acceptable level for a known or unknown related impurity is less than 0.15% and 0.10%, respectively . These thresholds are critical for quality control in pharmaceutical manufacturing and ensure the safety of medications for patient use.
Given these regulatory requirements, pharmaceutical manufacturers must identify, characterize, and control the levels of impurities like Iloperidone Impurity 13 in their products. This involves developing validated analytical methods for detecting and quantifying these impurities and establishing appropriate specifications for their control.
Reference Standards in Quality Control
Comparison with Other Iloperidone Impurities
Iloperidone Impurity 13 is one of several impurities associated with Iloperidone. The search results mention numerous other Iloperidone impurities and metabolites, including Iloperidone Metabolite P88, Iloperidone Metabolite P95, Iloperidone N-Oxide, and Iloperidone Impurities 1-9 .
Each of these impurities has distinct chemical structures and properties, which may result in different analytical challenges and potential biological effects. Understanding the complete impurity profile of Iloperidone requires comprehensive characterization of all these related substances.
The data from search result indicates that during the process development of Iloperidone, HPLC analysis revealed seven impurities ranging from 0.01-0.15%. These impurities were identified through LCMS analysis, which provided parent ions of specific m/z values as a basis for initial identification. The structures of these impurities were subsequently confirmed through synthesis and spectral characterization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume